molecular formula C17H19N3 B12419081 Mirtazapine-d4

Mirtazapine-d4

Cat. No.: B12419081
M. Wt: 269.38 g/mol
InChI Key: RONZAEMNMFQXRA-YQUBHJMPSA-N
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Description

Mirtazapine-d4 is a deuterated form of mirtazapine, an antidepressant drug. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing the drug’s metabolism and distribution in the body. Mirtazapine itself is known for its noradrenergic and specific serotonergic antidepressant properties, making it effective in treating major depressive disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mirtazapine-d4 involves the incorporation of deuterium atoms into the mirtazapine molecule. One common method is the reduction of a ketone intermediate with a deuterium source. The process typically involves the following steps :

    Starting Material: A carboxylic acid compound with a substantial enantiomeric excess.

    Conversion: The carboxylic acid group is converted into a ketone group.

    Reduction: The ketone compound is reduced using a deuterium source to form the deuterated hydroxy compound.

    Final Reduction: The hydroxy compound is further reduced to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free phase inversion temperature methods are employed to produce lipid nanocapsules for targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions

Mirtazapine-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Deuterium gas or deuterated reducing agents are used.

    Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction with deuterium sources results in deuterated analogs .

Scientific Research Applications

Mirtazapine-d4 has several scientific research applications:

Mechanism of Action

Mirtazapine-d4 exerts its effects by acting as an antagonist at central adrenergic and serotonergic receptors. It specifically targets the α2-adrenergic receptors and serotonin receptors (5-HT2 and 5-HT3), leading to increased release of norepinephrine and serotonin. This dual action enhances neurotransmission and alleviates symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

    Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.

    Amitriptyline: A tricyclic antidepressant with a different mechanism but used for similar indications.

    Nortriptyline: A metabolite of amitriptyline with similar effects.

Uniqueness

Mirtazapine-d4 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracing of the drug’s metabolism and distribution compared to non-deuterated analogs .

Properties

Molecular Formula

C17H19N3

Molecular Weight

269.38 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2

InChI Key

RONZAEMNMFQXRA-YQUBHJMPSA-N

Isomeric SMILES

[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H]

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Origin of Product

United States

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